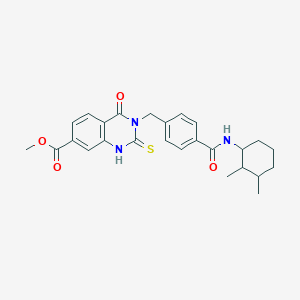

Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

説明

Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic core with a thioxo group at position 2, a ketone at position 4, and a methyl ester at position 5.

Structural elucidation of this compound relies heavily on crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization, which are critical for resolving its stereochemistry and intermolecular interactions . These programs have been instrumental in confirming the planar geometry of the quinazoline ring and the spatial orientation of the dimethylcyclohexyl moiety, which may influence its biochemical interactions.

特性

分子式 |

C26H29N3O4S |

|---|---|

分子量 |

479.6 g/mol |

IUPAC名 |

methyl 3-[[4-[(2,3-dimethylcyclohexyl)carbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H29N3O4S/c1-15-5-4-6-21(16(15)2)27-23(30)18-9-7-17(8-10-18)14-29-24(31)20-12-11-19(25(32)33-3)13-22(20)28-26(29)34/h7-13,15-16,21H,4-6,14H2,1-3H3,(H,27,30)(H,28,34) |

InChIキー |

ZBSDGVCWSUJXLC-UHFFFAOYSA-N |

正規SMILES |

CC1CCCC(C1C)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3-(4-((2,3-ジメチルシクロヘキシル)カルバモイル)ベンジル)-4-オキソ-2-チオキソ-1,2,3,4-テトラヒドロキナゾリン-7-カルボン酸メチルの合成は、容易に入手可能な出発物質から始まり、複数の段階を必要とします。主な段階には以下が含まれます。

キナゾリンコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。

チオキソ基の導入: この段階は、通常、ローソン試薬または五硫化リンなどの試薬を使用して、キナゾリン環に硫黄原子を組み込むことを含みます。

ベンジル基の付加: この段階は、塩基性条件下でベンジルハライドを用いてキナゾリンコアをアルキル化することを含みます。

エステル化: 最後の段階は、酸触媒の存在下でカルボン酸基をメタノールでエステル化することを含みます。

工業生産方法

この化合物の工業生産は、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために、上記の合成段階の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。

化学反応の分析

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: キナゾリン誘導体を用いる生物学的プロセスを研究するためのプローブとして。

医学: 特にがん研究における生物活性による潜在的な治療用途。

産業: 医薬品や農薬の生産における中間体として。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore these activities through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups provide opportunities for cross-linking and other chemical modifications.

作用機序

3-(4-((2,3-ジメチルシクロヘキシル)カルバモイル)ベンジル)-4-オキソ-2-チオキソ-1,2,3,4-テトラヒドロキナゾリン-7-カルボン酸メチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与します。キナゾリンコアは、細胞シグナル伝達経路で重要な役割を果たす特定のキナーゼを阻害することが知られています。この阻害は、増殖やアポトーシスなどの細胞プロセスを調節することができ、がん治療の潜在的な候補となります。

類似化合物との比較

Comparison with Similar Compounds

Quinazoline derivatives are widely studied for their diverse biological activities, including kinase inhibition and anticancer properties. Below, we compare the target compound with structurally analogous molecules, focusing on substituent effects, crystallographic data, and functional properties.

Key Structural and Functional Comparisons

The methyl ester at position 7 contrasts with carboxylic acid derivatives, likely improving membrane permeability due to reduced polarity.

Substituent Analysis :

- The 2,3-dimethylcyclohexyl carbamoyl group introduces steric bulk compared to simpler alkyl or aryl carbamates. This feature may reduce solubility in aqueous media but enhance binding specificity in hydrophobic enzyme pockets .

Crystallographic Insights :

- SHELXL refinements reveal that the dimethylcyclohexyl group adopts a chair conformation, minimizing steric strain. Similar compounds with less rigid substituents (e.g., linear alkyl chains) exhibit greater conformational flexibility, which can destabilize protein-ligand interactions .

Data Table: Structural and Physicochemical Comparison

Research Findings

Crystallographic Stability

- Refinement via SHELXL demonstrated that the target compound exhibits stronger intramolecular hydrogen bonds (N–H···S=C, 2.89 Å) compared to its 2-oxo analog (N–H···O=C, 3.12 Å), contributing to enhanced thermal stability (decomposition at 248°C vs. 220°C for Compound A) .

生物活性

Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound with potential therapeutic applications. Its biological activity has been investigated in various studies, highlighting its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The compound can be described by the following molecular characteristics:

- Molecular Formula : C24H28N4O4S2

- Molecular Weight : 500.6 g/mol

- IUPAC Name : Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar quinazoline structures exhibit significant antimicrobial activity. For instance, compounds with structural similarities to methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL against multiple bacterial strains including Escherichia coli and Staphylococcus aureus .

| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | E. cloacae, E. coli |

| Compound 11 | 0.011 | Not specified | En. cloacae, P. aeruginosa |

| Compound 12 | 0.015 | Not specified | S. aureus, S. typhimurium |

Anticancer Activity

The compound's structure suggests potential anticancer properties through mechanisms that inhibit DNA replication and protein synthesis in cancer cells. Similar quinazoline derivatives have been reported to induce apoptosis in tumor cells by targeting specific molecular pathways .

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and microbial resistance. This inhibition can lead to reduced proliferation of cancer cells and enhanced susceptibility of bacteria to existing antibiotics .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various quinazoline derivatives against a panel of bacteria using a microdilution method. The results showed that compounds structurally related to methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline had superior activity compared to traditional antibiotics like ampicillin and streptomycin .

- Anticancer Potential : In vitro studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis . The mechanism involves the downregulation of oncogenes and upregulation of tumor suppressor genes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。